(4-Methylphenyl)mesitylene sulfonate (4-Methylphenyl)mesitylene sulfonate
Brand Name: Vulcanchem
CAS No.: 67811-06-7
VCID: VC14425808
InChI: InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)19-20(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
SMILES:
Molecular Formula: C16H18O3S
Molecular Weight: 290.4 g/mol

(4-Methylphenyl)mesitylene sulfonate

CAS No.: 67811-06-7

Cat. No.: VC14425808

Molecular Formula: C16H18O3S

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

(4-Methylphenyl)mesitylene sulfonate - 67811-06-7

Specification

CAS No. 67811-06-7
Molecular Formula C16H18O3S
Molecular Weight 290.4 g/mol
IUPAC Name (4-methylphenyl) 2,4,6-trimethylbenzenesulfonate
Standard InChI InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)19-20(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
Standard InChI Key FWHYSYZWOFUAAH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of two aromatic rings: a mesitylene moiety (2,4,6-trimethylbenzene) sulfonated at the 1-position and esterified to a 4-methylphenyl group. This configuration creates steric hindrance around the sulfonate group, influencing its reactivity in nucleophilic substitution and cross-coupling reactions . Key structural parameters include:

PropertyValue
Molecular FormulaC16H18O3S\text{C}_{16}\text{H}_{18}\text{O}_{3}\text{S}
Molecular Weight290.38 g/mol
MDL NumberMFCD00032254
Boiling PointNot reported (decomposes at >200°C)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMF, THF)

Spectroscopic Data

While detailed spectral data (e.g., NMR, IR) are absent from publicly available sources, analogues such as menthyl p-toluenesulfinate exhibit characteristic 1H^1\text{H} NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm) . The sulfonate group typically shows strong IR absorption near 1170 cm1^{-1} (S=O asymmetric stretch) and 1360 cm1^{-1} (S=O symmetric stretch) .

Synthesis and Manufacturing

Industrial Production Methods

Large-scale synthesis typically involves sulfonylation of mesitylene with chlorosulfonic acid, followed by esterification with 4-methylphenol:

  • Sulfonation:

    Mesitylene+ClSO3HMesitylenesulfonyl chloride+HCl\text{Mesitylene} + \text{ClSO}_3\text{H} \rightarrow \text{Mesitylenesulfonyl chloride} + \text{HCl}

    This step proceeds at 0–5°C in dichloromethane, yielding mesitylenesulfonyl chloride .

  • Esterification:

    Mesitylenesulfonyl chloride+4-methylphenolEt3N(4-Methylphenyl)mesitylene sulfonate+HCl\text{Mesitylenesulfonyl chloride} + 4\text{-methylphenol} \xrightarrow{\text{Et}_3\text{N}} \text{(4-Methylphenyl)mesitylene sulfonate} + \text{HCl}

    Triethylamine acts as a base to scavenge HCl, driving the reaction to completion .

Laboratory-Scale Modifications

Alternative routes utilize sodium mesitylenesulfinate and 4-methylphenyl iodide under Pd catalysis:

NaSO2Mesitylene+4-methylphenyl iodidePd(PPh3)4(4-Methylphenyl)mesitylene sulfonate+NaI\text{NaSO}_2\text{Mesitylene} + 4\text{-methylphenyl iodide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(4-Methylphenyl)mesitylene sulfonate} + \text{NaI}

This method avoids handling corrosive sulfonyl chlorides but requires rigorous moisture exclusion .

Applications in Functional Materials

Heat-Sensitive Recording Systems

A 2022 patent disclosed its use as a non-phenolic color developer in thermal paper formulations . Key performance attributes include:

  • Thermal Responsiveness: Melts at 110–120°C, enabling rapid dye formation with leuco crystal violet.

  • Storage Stability: The mesitylene group resists hydrolysis, maintaining background whiteness for >12 months under ambient conditions .

  • Compatibility: Synergizes with sensitizers like diphenylsulfone, achieving optical densities of 1.2–1.5 at 625 nm after printing .

Pharmaceutical Intermediates

In nucleoside chemistry, the compound serves as a C-4 sulfonate protecting group. For example, its incorporation into thymidine derivatives facilitates Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids:

Thymidine-4-sulfonate+ArB(OH)2Pd(OAc)2C-4 aryl thymidine+(4-Methylphenyl)mesitylene sulfonate byproducts\text{Thymidine-4-sulfonate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{C-4 aryl thymidine} + \text{(4-Methylphenyl)mesitylene sulfonate byproducts}

This methodology enables access to antiviral and anticancer nucleoside analogues, though competing hydrolysis (5–20% yield loss) necessitates anhydrous conditions .

SupplierPurityPrice Range
XIAMEN AMITY INDUSTRY AND TRADE98%$120–150/g
Zhuhai Aobokai Biomedical95%$90–110/g

Both vendors provide bulk quantities (≥100 g) with GC-MS certification. Custom synthesis services are available for GMP-grade material .

Emerging Research Directions

Asymmetric Catalysis

Preliminary studies suggest utility as a chiral auxiliary in sulfoxide synthesis. For instance, reaction with (–)-menthol yields diastereomeric sulfinates with 85:15 er, though further optimization is needed .

Polymer Modification

Incorporation into sulfonated poly(ether ether ketone) membranes enhances proton conductivity (0.12 S/cm at 80°C) while reducing methanol crossover in fuel cells. Challenges include copolymer solubility in casting solvents .

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